

Application Notes and Protocols: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

<i>Compound Name:</i>	<i>Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride</i>
<i>CAS No.:</i>	<i>61367-16-6</i>
<i>Cat. No.:</i>	<i>B555817</i>

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Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold and the presence of both a primary amine and a methyl ester at the 1,4-trans positions make it an invaluable starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and key reactions of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**.

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[1] It is soluble in water and polar organic solvents like methanol and ethanol.[2][3]

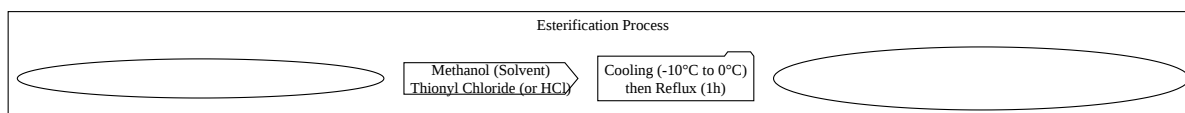
Property	Value	Source
Molecular Formula	C ₈ H ₁₆ ClNO ₂	[3]
Molecular Weight	193.67 g/mol	[4]
Melting Point	140-142 °C	[3]
Appearance	White crystalline powder	[1]
Solubility	Soluble in water	[2]

Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

There are two primary synthetic routes to obtain **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**: esterification of trans-4-aminocyclohexanecarboxylic acid and catalytic hydrogenation of p-aminobenzoic acid.

Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward and high-yielding method for the synthesis of the target compound.



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Experimental Protocol:

- Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).[1]

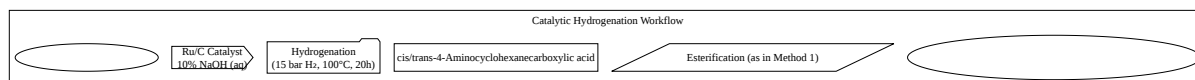
- Cool the suspension to -10 °C in an ice-salt bath.[1]
- Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension, maintaining the temperature below 0 °C.[1]
- After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[1]
- Allow the reaction mixture to warm to room temperature and stir for 15 minutes.[1]
- Heat the mixture to reflux and maintain for 1 hour.[1]
- Cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from ethanol or toluene to yield pure **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**. [5]

Reaction Parameters:

Parameter	Condition	Yield	Source
Starting Material	trans-4-Aminocyclohexanecarboxylic acid	96.1%	[1]
Reagent	Thionyl chloride in Methanol	[1]	
Temperature	-10 °C to reflux	[1]	
Reaction Time	~1.5 hours	[1]	
Starting Material	trans-4-Aminocyclohexanecarboxylic acid hydrochloride	98%	[5]
Reagent	Concentrated HCl in Ethanol	[5]	
Temperature	60 °C (reflux)	[5]	
Reaction Time	Overnight	[5]	

Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method allows for the one-pot synthesis of the trans-isomer with good selectivity, which is advantageous for industrial-scale production.[6]



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Experimental Protocol:

- In an autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the starting material), and 10% aqueous NaOH.[6]
- Pressurize the autoclave with hydrogen gas to 15 bar.[6]
- Heat the mixture to 100 °C and stir for 20 hours.[6]
- Monitor the reaction by TLC until the starting material is consumed.[6]
- After cooling and venting the autoclave, the resulting mixture containing the cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be carried forward to the esterification step as described in Method 1. The trans isomer is the major product.[6]

Reaction Parameters for Hydrogenation:

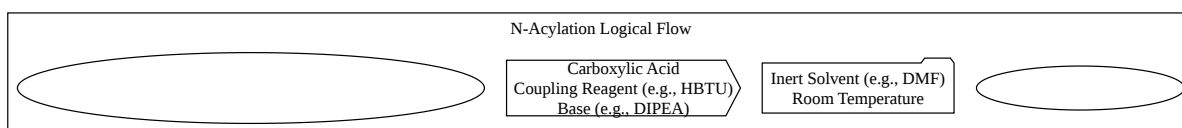
Parameter	Optimal Range	Impact on Yield/Purity	Source
Temperature	90–120 °C	<85 °C or >138 °C leads to lower trans/cis selectivity and/or yield.	[6]
H ₂ Pressure	6–9 kg/cm ²	Lower pressures require longer reaction times.	[5]
Catalyst Loading	8–12% w/w	<8% extends duration; >12% increases cost without significant benefit.	[5]

Key Reactions of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

The primary amine functionality of the title compound is a versatile handle for a variety of chemical transformations, including N-acylation, sulfonamide formation, and urea synthesis. For these reactions, the hydrochloride salt is typically neutralized in situ using a suitable base.

N-Acylation (Amide Bond Formation)

N-acylation is a common reaction to introduce various acyl groups, which is a crucial step in the synthesis of many pharmaceutical compounds.



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Experimental Protocol (General):

- To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HBTU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** (1.0 eq) in the same solvent and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
- Add the solution of the amine to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonamide Formation

The reaction with sulfonyl chlorides provides sulfonamide derivatives, a common motif in various drug molecules.

Experimental Protocol:

- Dissolve **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- Add a tertiary amine base, for example, triethylamine (Et_3N) (2.2 eq), to the solution to neutralize the hydrochloride and act as an acid scavenger.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of the desired sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) (1.0 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.^[5]
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Reaction Example:

Amine	Sulfonyl Chloride	Base	Solvent	Time	Temp	Yield	Source
Methyl trans-4-aminocyclohexanecarboxylate HCl	4-Chloro-3-nitrobenzenesulfonyl chloride	Et ₃ N	DCM	2 h	RT	94%	[5]

Urea Synthesis

The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives, which are important pharmacophores.

Experimental Protocol (with Isocyanate):

- Dissolve **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** (1.0 eq) in a polar aprotic solvent like DMF or THF.
- Add a non-nucleophilic base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt.
- Stir the mixture at room temperature for 10-15 minutes.
- Add the desired isocyanate (1.0 eq) dropwise to the solution.
- Stir the reaction mixture at room temperature for 1-6 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water to precipitate the urea product.
- Collect the solid by filtration, wash with water, and dry under vacuum.
- If necessary, purify the product by recrystallization or column chromatography.

Other Potential Reactions

- Reduction: The ester group can be selectively reduced to a primary alcohol using strong reducing agents like LiAlH_4 in an anhydrous solvent such as THF.[5]
- Oxidation: Under controlled conditions with reagents like KMnO_4 in an acidic medium, the ester can be hydrolyzed and the corresponding carboxylic acid can be obtained.[5]
- N-Alkylation: The primary amine can undergo alkylation with alkyl halides, although this may lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a more controlled method for mono-alkylation.

Conclusion

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to access a wide array of complex molecules with potential therapeutic applications. The choice of reaction conditions should be optimized based on the specific substrates and desired outcomes.

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- To cite this document: BenchChem. [Application Notes and Protocols: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555817/docs#application-notes-and-protocols-methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride>]

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